4-fluoro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to pale yellow crystalline powder that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Fluoro-2-(trifluoromethyl)phenylboronic Acid’s action would largely depend on the specific context of its use, particularly the type of organic compounds it’s being used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-10 degrees Celsius to maintain its stability . Additionally, the compound’s effectiveness in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the presence of a palladium catalyst and the specific conditions under which the reaction is carried out .
Biochemical Analysis
Biochemical Properties
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is involved in several biochemical reactions. It is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it participates in the transmetalation step, where it transfers the phenyl group to a palladium catalyst . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid can be synthesized through several methods. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)phenyl magnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out using palladium catalysts and various boron reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.
Oxidative Heck Reaction: This tandem-type reaction involves the oxidative coupling of alkenes with (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere at elevated temperatures .
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the fluorine atom at the 4-position.
4-Fluorophenylboronic acid: Similar but lacks the trifluoromethyl group.
3-Fluoro-4-(trifluoromethyl)phenylboronic acid: Similar but with different positioning of the fluorine and trifluoromethyl groups.
Uniqueness
(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPLEAGZOKLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477734 | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-16-7 | |
Record name | B-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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